4-(4-Nitrophenyl)-4-fluoro-2-butanone
Description
Contextualization of Fluorinated Ketones in Contemporary Organic Chemistry Research
Fluorinated ketones are a class of organic compounds that have garnered significant attention in various fields of chemical research. The introduction of fluorine into a ketone structure can dramatically alter its electrophilicity, stability, and reactivity. The high electronegativity of fluorine can enhance the reactivity of the carbonyl group, making these compounds valuable intermediates in a range of organic transformations. Researchers have explored numerous methods for the synthesis of fluorinated ketones, including direct fluorination of ketones and the use of fluorinated building blocks. nih.gov The resulting fluorinated ketones serve as precursors for the synthesis of more complex fluorinated molecules, which are of interest in materials science and medicinal chemistry.
Significance of Nitroaromatic Moieties in Synthetic Methodologies
Nitroaromatic compounds, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are fundamental building blocks in organic synthesis. acs.orgnih.govpatsnap.comresearchgate.net The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. acs.org This property is extensively utilized in the synthesis of a wide array of functionalized aromatic compounds. acs.org Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further chemical modifications and the construction of complex molecular architectures. acs.org Nitroaromatic compounds are key intermediates in the production of dyes, polymers, and pharmaceuticals. nih.gov
Structural Placement and Nomenclature within Fluorinated Nitro-Organic Compounds
The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For 4-(4-Nitrophenyl)-4-fluoro-2-butanone, the nomenclature indicates a four-carbon chain (butanone) with a ketone functional group at the second carbon. A fluorine atom is attached to the fourth carbon, which is also bonded to a phenyl group. This phenyl group is substituted with a nitro group at its fourth position (para position). dtic.mil The presence of both a fluorine atom and a nitroaromatic group places this molecule within the class of fluorinated nitro-organic compounds. The numbering of the carbon chain and the substituents follows established IUPAC conventions to provide an unambiguous structural description. dtic.milnih.gov
Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The available scientific literature on this compound is notably limited. A significant portion of the existing research focuses on a specific reaction: the base-promoted elimination of hydrogen fluoride (B91410) (HF). One study investigated the mechanism of this elimination reaction in detail, employing multiple isotope effect studies to elucidate the reaction pathway. This research is valuable for understanding the reactivity of the C-F bond in this specific molecular context.
However, a comprehensive understanding of this compound remains elusive due to significant knowledge gaps. There is a lack of published information regarding:
Synthesis: Detailed and optimized synthetic routes for the preparation of this compound are not readily available in the public domain. While the synthesis of its precursor, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, has been described, the subsequent fluorination step to yield the target compound is not well-documented.
Physicochemical Properties: Comprehensive data on the physical and chemical properties of this compound, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not compiled in a readily accessible format. This lack of fundamental data hinders its potential application in further research and development.
Broader Applications: Beyond the mechanistic study of HF elimination, the potential applications of this compound in advanced organic synthesis, medicinal chemistry, or materials science have not been extensively explored or reported.
This scarcity of information highlights a significant knowledge gap and underscores the need for further research to fully characterize and explore the potential of this compound as a synthetic intermediate. The unique combination of a fluorinated ketone and a nitroaromatic moiety suggests that this compound could be a valuable tool in the synthesis of novel and functionalized organic molecules.
Data Tables
Due to the limited available research, a comprehensive data table for the physicochemical properties of this compound cannot be provided. However, data for a related precursor compound is available:
Table 1: Physicochemical Properties of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
| Property | Value | Source |
| CAS Number | 57548-40-0 | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| Physical State | Solid | |
| Melting Point | 58 to 62 °C (lit.) |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-4-(4-nitrophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)6-10(11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJTUKLSMYMGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Dynamics of 4 4 Nitrophenyl 4 Fluoro 2 Butanone
Elucidation of Reaction Mechanisms in C-F Bond Formation and Cleavage
The base-promoted elimination of hydrogen fluoride (B91410) from 4-(4-nitrophenyl)-4-fluoro-2-butanone has been a subject of meticulous study to distinguish between the possible concerted (E2) and stepwise (E1 and E1cB) elimination pathways. acs.orgnih.gov Initial investigations, including the observation of significant primary deuterium (B1214612) kinetic isotope effects, successfully ruled out the E1 mechanism, which would involve the rate-limiting formation of a carbocation intermediate prior to proton transfer. acs.org This leaves the E2 and E1cB mechanisms as the primary contenders. The E2 mechanism involves a single, concerted transition state where the C-H bond is broken and the C-F bond is cleaved simultaneously. In contrast, the E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a stepwise process. masterorganicchemistry.compurechemistry.org It begins with the deprotonation of the substrate to form a carbanion intermediate (the conjugate base), followed by the expulsion of the leaving group in a subsequent step. masterorganicchemistry.compurechemistry.org The distinction between these pathways often requires sophisticated techniques, such as the analysis of multiple kinetic isotope effects. acs.orgnih.gov
Role of the Nitro Group as an Electron-Withdrawing Moiety in Reaction Pathways
The presence of a 4-nitro group on the phenyl ring of this compound plays a critical role in directing the reaction mechanism. The nitro group is a potent electron-withdrawing group, which significantly influences the acidity of the protons at the C3 position and stabilizes the formation of a carbanionic intermediate. masterorganicchemistry.com This stabilization of the conjugate base is a key factor that favors the E1cB pathway. masterorganicchemistry.com By withdrawing electron density from the benzene (B151609) ring and, through resonance and inductive effects, from the benzylic carbon, the nitro group makes the C-H bond more acidic and the resulting carbanion more stable. This electronic influence is a determining factor in the mechanistic journey of the elimination reaction, steering it away from a purely concerted E2 pathway and towards a stepwise mechanism involving a distinct carbanion intermediate.
Kinetic Isotope Effect (KIE) Studies for Mechanistic Delineation of Hydrogen Fluoride Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one
Kinetic isotope effect studies have been instrumental in providing a detailed picture of the transition state and the mechanism of HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one. acs.orgnih.gov By measuring the reaction rates of isotopically labeled substrates (e.g., with deuterium or ¹⁸F) and comparing them to the rates of the unlabeled substrates, researchers can infer the extent of bond breaking and bond formation in the rate-determining step of the reaction.
The primary deuterium kinetic isotope effect (kH/kD) is a powerful tool for probing the cleavage of a C-H bond in the rate-determining step. In the base-promoted elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, large primary deuterium KIEs were observed when different bases were used. acs.orgnih.gov For instance, with formate (B1220265), acetate, and imidazole (B134444) as the catalyzing bases, the primary deuterium KIEs were found to be 3.2, 3.7, and 7.5, respectively. acs.orgnih.gov These substantial values indicate that the C-H bond is indeed being broken in the rate-limiting step, which is consistent with both the E2 and E1cB mechanisms but, as previously mentioned, excludes the E1 mechanism. acs.org The variation in the KIE values with the strength of the base provides further mechanistic insights.
Secondary deuterium KIEs, where the isotope is not directly involved in the bond-breaking process, can provide information about changes in hybridization at a particular carbon atom. For the elimination reaction of 4-fluoro-4-(4'-nitrophenyl)butan-2-one, the secondary deuterium KIEs at the C4 position (the carbon bearing the fluorine atom) were measured. With formate, acetate, and imidazole as bases, the C4-secondary deuterium KIEs were 1.038, 1.050, and 1.014, respectively. acs.orgnih.gov These values, being slightly greater than unity, suggest a change in the hybridization of the C4 carbon in the transition state, which is consistent with the development of more sp²-like character as the C-F bond begins to break. However, subsequent experiments using a deuterated substrate revealed significantly smaller secondary deuterium KIEs, providing strong evidence for an E1cB mechanism. acs.orgnih.gov Specifically, for the deuterated substrate, the secondary deuterium KIEs were 1.009 (formate), 1.000 (acetate), and 1.010 (imidazole). nih.gov
The leaving group KIE, in this case for fluorine (using the short-lived radionuclide ¹⁸F), offers direct evidence about the extent of C-F bond cleavage in the rate-determining step. acs.orgresearchgate.net The measured fluorine KIEs for the elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one were relatively small: 1.0037 for formate, 1.0047 for acetate, and 1.0013 for imidazole. acs.orgnih.gov These values represent only 5-15% of the maximum estimated KIE for complete C-F bond scission. acs.org This indicates that the C-F bond is only slightly weakened in the transition state of the rate-limiting step. This finding is a crucial piece of evidence against a classic E2 mechanism, where C-H and C-F bond breaking are synchronous, and points towards a mechanism where proton abstraction precedes significant C-F bond cleavage. acs.org
The collective data from the KIE studies initially suggested a mechanism that lies on the spectrum between a concerted E2 and a stepwise E1cB pathway, often referred to as an E1cB-like E2 or an E1cB(ip) (ion pair) mechanism. acs.orgnih.gov The large primary deuterium KIEs, coupled with the small fluorine leaving group KIEs, depict a transition state that is "carbanion-like," where the C-H bond is substantially broken while the C-F bond remains largely intact. acs.org This asynchronous picture is the hallmark of an E1cB-like transition state. Further conclusive evidence came from double isotopic fractionation experiments, which ultimately demonstrated that the elimination proceeds via an E1cB mechanism. acs.orgnih.gov The lack of hydrogen/deuterium exchange during the reaction suggests that the formed carbanion intermediate is short-lived and rapidly proceeds to the elimination product. acs.org
Data Tables
Table 1: Kinetic Isotope Effects for the Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one
| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C4-Secondary Deuterium KIE | Leaving Group Fluorine KIE (k¹⁸F/k¹⁹F) |
| Formate | 3.2 acs.orgnih.gov | 1.038 acs.orgnih.gov | 1.0037 acs.orgnih.gov |
| Acetate | 3.7 acs.orgnih.gov | 1.050 acs.orgnih.gov | 1.0047 acs.orgnih.gov |
| Imidazole | 7.5 acs.orgnih.gov | 1.014 acs.orgnih.gov | 1.0013 acs.orgnih.gov |
Table 2: Secondary Deuterium KIEs for the Base-Promoted HF Elimination from Deuterated 4-Fluoro-4-(4'-nitrophenyl)butan-2-one
| Catalyzing Base | Secondary Deuterium KIE |
| Formate | 1.009 nih.gov |
| Acetate | 1.000 nih.gov |
| Imidazole | 1.010 nih.gov |
Influence of Fluorine on Reaction Selectivity and Pathway Branching
The presence of a fluorine atom at the C4 position of this compound exerts a significant influence on the selectivity and branching of its reaction pathways, particularly in base-promoted elimination reactions. The high electronegativity of fluorine acidifies the adjacent C-H protons, making them more susceptible to abstraction by a base. This electronic effect is a critical determinant of the reaction mechanism.
For instance, with imidazole as the base, the primary deuterium KIE was found to be 7.5, indicating that the C-H bond cleavage is a significant component of the rate-determining step. researchgate.net The corresponding secondary deuterium KIEs and leaving-group fluorine KIEs are also consistent with an E1cB-like E2 or an E1cB(ip) mechanism. researchgate.net The fluorine KIEs were relatively small, suggesting that the C-F bond is only partially broken in the transition state. researchgate.net
The substitution of fluorine can also suppress certain reaction pathways while potentially opening others. In related systems, the fluorination of a β-carbon has been shown to passivate the E2 pathway in reactions with certain nucleophiles. nih.gov While in the case of this compound the elimination is a major pathway, the specific nature of the fluorine substituent—its ability to stabilize a negative charge on the adjacent carbon (anion-stabilizing effect) and its leaving group ability—are key factors that direct the reaction towards elimination over other potential pathways like nucleophilic substitution. The electron-withdrawing nature of the p-nitrophenyl group further enhances the acidity of the C4 proton, working in concert with the fluorine atom to favor the elimination pathway.
The following table summarizes the kinetic isotope effects determined for the base-promoted elimination of HF from this compound with different bases, providing quantitative evidence for the proposed E1cB-like mechanism. researchgate.net
| Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE (18F/19F) |
| Formate | 3.2 | 1.038 | 1.0037 |
| Acetate | 3.7 | 1.050 | 1.0047 |
| Imidazole | 7.5 | 1.014 | 1.0013 |
Intermolecular and Intramolecular Processes Involving the Butanone Core
The butanone core of this compound is central to the intermolecular and intramolecular processes that define its reactivity, most notably in the base-promoted HF elimination reaction.
Intermolecular Processes: The primary intermolecular process that has been investigated in detail is the interaction of the butanone with a catalytic base. nih.govresearchgate.net The reaction is initiated by the abstraction of a proton from the C3 position by an external base, such as formate, acetate, or imidazole. nih.govresearchgate.net This is a classic acid-base reaction, where the butanone acts as a carbon acid. The strength of the base has been shown to influence the kinetic isotope effects, indicating a direct role of the base in the rate-determining step of the reaction. researchgate.net The solvent, typically an aqueous methanol (B129727) solution, also plays a crucial role by solvating the reactants and the transition state. nih.gov Implicit solvation models used in computational studies indicate that both electrostatic effects and first-solvation-shell effects are important for accurately describing the reaction dynamics. nih.gov
Intramolecular Processes: Following the initial intermolecular proton abstraction, the subsequent steps of the elimination reaction involve intramolecular electronic rearrangements. The developing negative charge on C3 facilitates the expulsion of the fluoride ion from the C4 position. The geometry of the transition state, which is described as E1cB-like, indicates an asynchronous process where C-H bond breaking is significantly more advanced than C-F bond breaking. nih.gov The p-nitrophenyl group at the C4 position plays a crucial intramolecular role by stabilizing the developing negative charge through resonance, thereby facilitating the elimination process.
While the HF elimination is the most prominently studied reaction, the butanone core theoretically allows for other transformations. For example, the carbonyl group at C2 could potentially undergo nucleophilic attack. However, the specific substitution pattern of this compound, particularly the presence of the acidic protons at C3 and the fluorine leaving group at C4, makes the elimination pathway highly favorable in the presence of a base.
Retrosynthetic Analysis and Synthetic Planning for 4 4 Nitrophenyl 4 Fluoro 2 Butanone
Disconnection Approaches for the Fluorinated Ketone Structure
The structure of 4-(4-nitrophenyl)-4-fluoro-2-butanone offers several logical points for disconnection. The primary goal is to identify disconnections that correspond to reliable and high-yielding chemical reactions. bhavanscollegedakor.org For a molecule with multiple functional groups, such as this α-fluoroketone, the most effective disconnections often simplify the carbon skeleton or isolate the introduction of a key functional group.
Two primary disconnection strategies are considered for the target molecule:
Cα-Cβ Bond Disconnection: This approach targets the bond between the second and third carbon atoms of the butanone chain. This is a classic disconnection for 1,3-difunctionalized compounds, corresponding to the reverse of an aldol-type reaction. lkouniv.ac.inscitepress.org Disconnecting this bond simplifies the molecule into two smaller, more manageable fragments.
C-F Bond Disconnection: This strategy involves breaking the bond between the carbon and the fluorine atom. This is a type of Functional Group Interconversion (FGI) disconnection, which assumes the fluorine atom can be introduced onto a ketone precursor. lkouniv.ac.in This is a common and powerful strategy in organofluorine chemistry, given the availability of modern electrophilic fluorinating agents. organic-chemistry.orgsapub.org
A third, less direct, but viable disconnection involves the C-C bond between the phenyl ring and the butanone chain, corresponding to a Friedel-Crafts type reaction or a coupling reaction. However, the first two approaches are generally more convergent and strategically sound.
The following table outlines the primary disconnection approaches.
| Disconnection Strategy | Bond Cleaved | Resulting Synthons | Corresponding Forward Reaction |
| Aldol-type Disconnection | C2-C3 | Acetone (B3395972) Enolate (nucleophile) and a Benzylic Cation (electrophile) | Aldol (B89426) Condensation |
| α-Fluorination | C4-F | An enolate of 4-(4-nitrophenyl)-2-butanone | Electrophilic Fluorination |
| Aryl-Alkyl Coupling | C4-Aryl | A benzylic anion and an acetyl electrophile | Nucleophilic substitution / Coupling |
Functional Group Interconversions (FGIs) and Their Strategic Application
Functional Group Interconversion (FGI) is the process of converting one functional group into another, a key tactic used in retrosynthesis to access precursors that are better suited for a desired reaction. lkouniv.ac.inimperial.ac.uk For the synthesis of this compound, several FGIs are strategically important.
Introduction of Fluorine: The most critical FGI is the introduction of the fluorine atom. Modern methods allow for the direct electrophilic fluorination of ketones or their enol/enolate derivatives using reagents like Selectfluor®. organic-chemistry.orgsapub.org This allows the synthesis to proceed via a non-fluorinated ketone precursor, which is often simpler to construct. The mechanism typically involves the formation of an enol or enolate, which then attacks the electrophilic fluorine source. sapub.org
Formation of the Ketone: The ketone functional group itself can be derived from other functionalities. A common FGI is the oxidation of a secondary alcohol. imperial.ac.ukfiveable.me Therefore, the target molecule can be traced back to 4-(4-nitrophenyl)-4-fluoro-2-butanol. This FGI can be advantageous if a stereoselective reduction or addition is used to create the alcohol, offering control over stereochemistry.
Manipulation of the Nitro Group: The nitro group is a strong electron-withdrawing group that directs ortho-para substitution in electrophilic aromatic substitution. In this case, it is para to the butanone chain. A plausible FGI would be the nitration of a precursor phenyl ring. However, nitration conditions can be harsh and may not be compatible with other functional groups present. A more robust strategy is to carry the nitro group through the synthesis from a readily available nitrated starting material. lkouniv.ac.in The nitro group can also be derived from the oxidation of an amine, or conversely, an amine can be made by the reduction of the nitro group, highlighting the versatility of this functional group. lkouniv.ac.in
The table below summarizes key FGIs relevant to this synthesis.
| Initial Functional Group | Target Functional Group | Reaction Type | Common Reagents |
| Ketone (Enolate) | α-Fluoroketone | Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) |
| Secondary Alcohol | Ketone | Oxidation | Chromium (VI) reagents, PCC, PDC imperial.ac.uk |
| Phenyl | Nitrophenyl | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ |
| Amine | Nitro | Oxidation | Trifluoroperacetic acid |
| Alkyne | Methyl Ketone | Hydration | H₂O, H₂SO₄, HgSO₄ |
Identification of Key Synthons and Readily Available Precursors for the Target Molecule
Based on the disconnection and FGI strategies, we can identify the key synthons and their corresponding real-world synthetic equivalents (precursors). bhavanscollegedakor.org The choice of precursors is guided by commercial availability, stability, and cost.
Route A: Based on Aldol-Type Disconnection
This approach disconnects the C2-C3 bond. The most logical forward reaction is an aldol condensation between acetone and a suitable benzaldehyde (B42025) derivative, followed by subsequent transformations.
Synthon 1 (Electrophile): The ⁺CH(F)(C₆H₄NO₂) synthon.
Synthetic Equivalent 1: The most direct precursor would be 4-nitro-α-fluorotoluene , which is not readily available. A more practical approach involves an FGI strategy where the aldehyde is used first, followed by fluorination. Thus, the precursor is 4-nitrobenzaldehyde (B150856) .
Synthon 2 (Nucleophile): The acetone enolate synthon ⁻CH₂C(=O)CH₃.
Synthetic Equivalent 2: Acetone or a more reactive equivalent like lithium diisopropylamide (LDA) to form the enolate in a controlled manner.
The initial product of an aldol reaction between 4-nitrobenzaldehyde and acetone would be 4-hydroxy-4-(4-nitrophenyl)-2-butanone. nih.gov This intermediate would then require fluorination, likely via conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with fluoride (B91410), or oxidation to the 1,3-diketone followed by selective fluorination.
Route B: Based on α-Fluorination Disconnection
This approach disconnects the C-F bond as the final step.
Synthon: An enolate of 4-(4-nitrophenyl)-2-butanone.
Synthetic Equivalent: 4-(4-nitrophenyl)-2-butanone . This precursor itself can be synthesized from 4-nitrophenylacetone , which in turn can be prepared via various established methods. A related compound, 3-(4-fluoro-2-nitrophenyl) propanone, is noted as an important intermediate for pesticides, suggesting similar structures are synthetically accessible. patsnap.com
The following table lists some key potential precursors.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Nitrobenzaldehyde | O₂N−C₆H₄−CHO | Electrophilic partner in aldol condensation (Route A) |
| Acetone | CH₃C(=O)CH₃ | Nucleophilic partner in aldol condensation (Route A) |
| 4-(4-Nitrophenyl)-2-butanone | O₂N−C₆H₄−CH₂CH₂C(=O)CH₃ | Direct precursor for α-fluorination (Route B) |
| 4-Nitrophenyl activated esters | O₂N−C₆H₄−COOR | Can serve as synthons for building the carbon skeleton nih.gov |
| 2-Fluoro-4-nitroaniline | O₂N−(F)C₆H₃−NH₂ | A potential starting material if extensive FGIs are employed nih.gov |
Algorithmic and Humanistic Interplay in Synthetic Planning
Algorithmic Approaches: Computer-aided synthesis planning (CASP) tools leverage vast reaction databases to propose numerous potential retrosynthetic pathways. pharmafeatures.comnih.gov For a target like this compound, an algorithm could suggest dozens of routes by identifying all known reactions for forming C-C, C-F, and C=O bonds. These programs excel at identifying novel or non-intuitive connections that a chemist might overlook. pharmafeatures.com They operate based on predefined rules or machine learning models trained on millions of published reactions. pharmafeatures.comnih.gov
In synthesizing the target molecule, an AI might propose a route involving a hazardous reagent or a low-yield reaction that looks good on paper. The human chemist would then curate these suggestions, perhaps prioritizing the α-fluorination route (Route B) due to the high efficiency of modern fluorinating agents and the more convergent nature of the synthesis, even if the algorithm proposed a more "novel" but less practical alternative.
Complexity Assessment and Step Economy in Proposed Synthetic Routes
Evaluating the efficiency of a proposed synthesis is crucial. Key metrics include synthetic complexity and step economy.
Synthetic Complexity: This is a multifaceted concept that goes beyond just the size of a molecule. It includes structural elements like stereocenters and functional group density, as well as synthetic accessibility. rsc.orgnih.gov Quantitative measures of complexity exist, but a practical assessment by a chemist considers the difficulty of bond formations and the predictability of the reactions. rsc.orgrsc.org The target molecule, this compound, has moderate complexity due to the presence of a stereocenter at the fluorinated carbon and the combination of different functional groups.
Let's compare the two primary routes discussed:
| Metric | Route A (Aldol-based) | Route B (Late-stage Fluorination) |
| Step Count (from listed precursors) | Potentially longer (e.g., Aldol -> Dehydration -> Reduction -> Fluorination) | Potentially shorter (e.g., Synthesis of butanone precursor -> Fluorination) |
| Key Challenge | Controlling the aldol reaction and subsequent multi-step functional group manipulations. | Efficient synthesis of the 4-(4-nitrophenyl)-2-butanone precursor. |
| Control of Stereochemistry | Difficult to control the stereocenter during fluorination of the hydroxyl intermediate. | Direct enantioselective fluorination of the ketone precursor might be possible with modern catalysts. |
| Overall Efficiency | Likely lower due to a longer sequence and more intermediate purifications. nih.gov | Potentially higher if the precursor is readily accessible, aligning better with the principle of step economy. stanford.edu |
Computational Chemistry and Theoretical Studies on 4 4 Nitrophenyl 4 Fluoro 2 Butanone
Molecular Modeling of Reaction Intermediates and Transition States in Fluorination and Elimination Reactions
The most significant application of molecular modeling to 4-(4-Nitrophenyl)-4-fluoro-2-butanone has been in the study of the base-promoted elimination of hydrogen fluoride (B91410) (HF). Computational studies have been pivotal in distinguishing between possible reaction mechanisms, such as E1, E2, and E1cB (Elimination Unimolecular conjugate Base).
Initial experimental studies using kinetic isotope effects (KIEs) suggested a mechanism other than E1. researchgate.netlookchem.com Subsequent detailed computational analysis, employing DFT (M06-L functional), has provided a more refined picture. nih.gov These studies explicitly modeled the reaction in a 75% aqueous methanol (B129727) solution, including the catalytic base (formate or imidazole) in the calculations. nih.gov
The key findings from the molecular modeling of the HF elimination are:
Optimized Geometries: The calculations provided optimized structures for the reactant molecule, the transition state, and the products. The geometry changes along the minimum free energy path in the solution phase were mapped out. nih.gov
Transition State Characterization: The modeling revealed that the elimination reaction proceeds through a concerted but asynchronous E1cB-like transition state. nih.gov This means that the C-H bond breaking and C-F bond breaking occur in a single step, but one is more advanced than the other at the transition state.
Reaction Intermediates: While a stable carbanion intermediate (characteristic of a pure E1cB mechanism) was not located as a minimum on the potential energy surface, the E1cB-like nature of the transition state suggests significant carbanionic character. nih.gov Further experimental work, using double isotopic fractionation, has provided strong evidence that the mechanism is indeed E1cB, proceeding via an ion-pair (E1cBip), where the formed carbanion remains associated with the protonated base. lookchem.com
There is a lack of specific computational modeling studies in the literature for the fluorination reaction that produces this compound. However, general theoretical studies on the fluorination of aromatic compounds using common reagents like Selectfluor suggest that a single-electron transfer (SET) mechanism is often preferred over a direct nucleophilic substitution (SN2) pathway. rsc.org
Theoretical Insights into Fluorination Mechanisms and Selectivity
Theoretical calculations have been instrumental in understanding the mechanism of the base-promoted HF elimination from this compound. By calculating kinetic isotope effects and comparing them with experimental data, researchers have been able to deduce the nature of the transition state.
Calculated kinetic isotope effects for the elimination reaction with different bases provided the following insights:
| Isotope Effect | Formate (B1220265) Base (Calculated) | Imidazole (B134444) Base (Calculated) | Formate Base (Experimental) | Acetate Base (Experimental) | Imidazole Base (Experimental) |
| Primary Deuterium (B1214612) KIE | 1.67 nih.gov | 5.13 nih.gov | 3.2 researchgate.netlookchem.com | 3.7 researchgate.netlookchem.com | 7.5 researchgate.netlookchem.com |
| C4-Secondary Deuterium KIE | 1.044 nih.gov | 1.044 nih.gov | 1.038 researchgate.netlookchem.com | 1.050 researchgate.netlookchem.com | 1.014 researchgate.netlookchem.com |
| Leaving Group Fluorine KIE | 1.020 nih.gov | 1.015 nih.gov | 1.0037 researchgate.net | 1.0047 researchgate.net | 1.0013 researchgate.net |
The large primary deuterium KIEs observed both computationally and experimentally indicate that the C-H bond is significantly broken in the rate-determining step, which is inconsistent with an E1 mechanism. nih.govresearchgate.netlookchem.com The calculated fluorine KIEs, which are a measure of the extent of C-F bond cleavage at the transition state, were found to be between 5-15% of the estimated maximum value for complete C-F bond breakage. researchgate.net This, combined with the large primary deuterium KIEs, supports the E1cB-like E2 or E1cBip mechanism. nih.govresearchgate.net The computational results, showing an asynchronous transition state, align well with these experimental observations. nih.gov
Regarding fluorination selectivity to form the title compound, specific theoretical studies are not available. General computational studies on fluorination reactions indicate that selectivity can be influenced by factors such as the electronic properties of the substrate and the nature of the fluorinating agent and catalyst. rsc.org
Computational Predictions of Reactivity Profiles and Stereochemical Outcomes
Computational predictions of the reactivity profile of this compound have primarily focused on the HF elimination reaction. The free energy profile for this reaction, calculated using DFT, shows that the elimination proceeds via an E1cB-like transition state. nih.gov The calculations successfully predicted large primary deuterium kinetic isotope effects, which is a key feature of its reactivity. nih.gov
There is a lack of published computational studies predicting other aspects of the reactivity profile of this compound, such as its susceptibility to nucleophilic attack at the carbonyl group or other potential transformations.
Similarly, while stereochemistry is a critical aspect of many organic reactions, specific computational predictions for the stereochemical outcomes of reactions involving this compound are not found in the reviewed literature. Experimental studies on related fluorinated β-keto esters have shown that stereoselectivity is a significant challenge and is highly dependent on the substrate and the catalytic system used. nih.gov
In Silico Approaches for Understanding Intramolecular Interactions and Conformational Landscapes
4 4 Nitrophenyl 4 Fluoro 2 Butanone As a Versatile Synthetic Building Block
Applications in the Construction of Fluorinated Heterocycles
The β-fluoroketone motif within 4-(4-nitrophenyl)-4-fluoro-2-butanone serves as a linchpin for the synthesis of a variety of fluorinated heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.net While direct condensation of this specific butanone is nuanced, its conversion into key intermediates opens pathways to several important heterocyclic systems.
For instance, α,β-unsaturated trifluoromethyl ketones are known to be versatile precursors for numerous fluorinated heterocycles. alaska.edu By analogy, elimination of hydrogen fluoride (B91410) from this compound or its derivatives can generate the corresponding α,β-unsaturated ketone, a reactive Michael acceptor. This enone can then undergo cycloaddition reactions. For example, reaction with thiocarbonyl ylides, generated in situ, can lead to the formation of fluorinated thiolanes. rsc.org
Furthermore, the core structure of this compound can be conceptually adapted for classic heterocycle syntheses. Many of these established methods rely on 1,3- or 1,4-dicarbonyl compounds as starting materials. eurekalert.orgechemi.comnih.gov
Potential Heterocycle Syntheses:
| Reaction Name | Required Precursor Type | Potential Heterocycle |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Pyrroles, Furans, Thiophenes eurekalert.orgrsc.org |
| Hantzsch Pyridine (B92270) Synthesis | β-Ketoester / β-Diketone | Pyridines, Dihydropyridines echemi.comorganic-chemistry.orgfrontiersin.org |
| Gewald Reaction | Ketone & α-Cyanoester | 2-Aminothiophenes nih.gov |
The transformation of this compound into a suitable 1,4-dicarbonyl precursor would enable its use in the Paal-Knorr synthesis to generate substituted pyrroles and furans. eurekalert.orgrsc.org Similarly, it can serve as the ketone component in the Gewald reaction , condensing with an α-cyanoester and elemental sulfur to produce polysubstituted 2-aminothiophenes. nih.gov The Hantzsch pyridine synthesis , a four-component reaction, could also utilize this ketone alongside an aldehyde, a β-ketoester, and ammonia (B1221849) to construct dihydropyridine (B1217469) rings, which are prevalent in pharmaceuticals. organic-chemistry.orgfrontiersin.org Multicomponent reactions (MCRs) in general represent a powerful strategy for building molecular complexity, and fluorinated building blocks are increasingly employed in MCRs to generate libraries of diverse heterocyclic compounds. nih.gov
Role in the Synthesis of Complex Organic Molecules
The utility of this compound extends beyond heterocycles to the assembly of complex acyclic and carbocyclic molecules. Fluorinated building blocks are instrumental in modifying the properties of bioactive compounds, and this ketone provides a scaffold with multiple points for elaboration. nih.govsciencedaily.com
Synthetic biology approaches have highlighted the potential of incorporating fluoroacetate (B1212596) units into polyketide synthase pathways to create complex fluorinated natural products. nih.gov The butanone structure can be seen as a synthetic analogue of such a building block, enabling access to novel fluorinated structures through traditional organic synthesis. Its functional handles—the ketone, the activatable C-F bond, and the nitro group—allow for its integration into larger molecular frameworks through sequential, controlled reactions. For example, the ketone can be used in aldol (B89426) or Wittig reactions to build carbon chains, while the nitrophenyl group can be transformed for subsequent coupling reactions.
Derivatization Reactions of the Ketone Functionality for Advanced Intermediates
The ketone carbonyl group is one of the most versatile functional groups in organic synthesis, and its presence in this compound allows for a myriad of transformations to produce advanced intermediates.
One of the most significant derivatizations is the stereoselective reduction of the ketone to a secondary alcohol. This creates a new stereocenter, leading to fluorinated diol derivatives. The use of ketoreductase (KRED) enzymes has proven effective for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding either syn or anti α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu Similar enzymatic or chemo-catalytic methods, such as the Luche reduction, could be applied to this compound to control the stereochemistry of the resulting alcohol, providing access to specific diastereomers of 4-(4-nitrophenyl)-4-fluoro-butan-2-ol. alaska.edunih.gov
The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Reacting this compound with a phosphorus ylide (a Wittig reagent) would yield a substituted 4-(4-nitrophenyl)-4-fluoro-but-2-ene derivative. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org This transformation is valuable for introducing unsaturation and for further functionalization of the newly formed double bond.
Other important derivatizations include:
Formation of Imines and Enamines: Condensation with primary or secondary amines can generate imines and enamines, respectively. These intermediates are useful for subsequent C-C bond-forming reactions.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, similar to the Wittig, uses phosphonate (B1237965) carbanions and often provides excellent E-selectivity for the synthesis of α,β-unsaturated esters from aldehydes and ketones. researchgate.net
Synthesis of Allylic Alcohols: The ketone can be converted into fluorinated allylic alcohols through various olefination and reduction sequences, which are themselves valuable synthetic intermediates. organic-chemistry.org
Transformations of the Nitrophenyl Group for Further Functionalization
The 4-nitrophenyl group is not merely a passive substituent; it is a versatile functional handle that can be readily transformed to facilitate further molecular elaboration. The most common and useful transformation is the reduction of the nitro group to a primary amine.
Achieving this reduction chemoselectively in the presence of the ketone can be challenging, but several methods are available. Reagents such as tin(II) chloride (SnCl₂), iron in ammonium (B1175870) chloride (Fe/NH₄Cl), or sodium dithionite (B78146) are known to selectively reduce aromatic nitro groups without affecting a ketone. researchgate.netscispace.comresearchgate.net Alternatively, the ketone can be temporarily protected as an acetal, allowing for a broader range of reducing agents to be used for the nitro group reduction, followed by deprotection. researchgate.net
Once the 4-aminophenyl derivative is obtained, it opens up a vast landscape of synthetic possibilities:
Diazotization: The resulting primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.orgmasterorganicchemistry.com Diazonium salts are exceptionally versatile intermediates.
Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide variety of substituents, including halides (-Cl, -Br, -I), cyanide (-CN), and hydroxyl (-OH), providing access to a diverse range of functionalized aromatic rings. organic-chemistry.org
Amide and Sulfonamide Formation: The amine can be acylated with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for linking the building block to other molecular fragments or for modulating its biological properties.
N-Arylation and N-Alkylation: The amine can participate in various C-N bond-forming reactions, such as Buchwald-Hartwig amination, to create more complex diaryl or alkyl-aryl amines.
The transformation of the nitro group is a key step in leveraging this building block for the synthesis of pharmaceuticals and other complex targets. researchgate.net
Fluorine-Directed Transformations and Stereocontrol in Downstream Syntheses
The fluorine atom at the C4 position exerts a significant influence on the reactivity and stereochemical outcome of subsequent reactions, a phenomenon known as fluorine-directed transformation. Its high electronegativity can affect the acidity of adjacent protons and the stability of intermediates.
One critical aspect is neighboring group participation (NGP) . wikipedia.orgdalalinstitute.comlibretexts.org Although fluorine is not a classic participating group due to the strength of the C-F bond and the poor donating ability of its lone pairs, its strong inductive effect can influence the stability of nearby cationic intermediates. In reactions involving the displacement of a leaving group at an adjacent carbon, the electron-withdrawing nature of fluorine can destabilize a developing positive charge, potentially favoring an Sₙ2-like mechanism or influencing the regioselectivity of elimination reactions. Studies on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one have provided insight into the transition state of such reactions.
In stereocontrol, the fluorine atom plays a crucial role. For instance, in the reduction of the ketone to an alcohol, the stereochemical outcome can be influenced by the fluorine atom. In reactions like the Narasaka-Prasad or Evans-Saksena reductions of β-hydroxy ketones, chelation control is used to direct hydride delivery to one face of the carbonyl group, leading to high diastereoselectivity. youtube.com While this compound is a β-fluoroketone rather than a β-hydroxyketone, the principle of using Lewis acids to create a rigid, cyclic intermediate that biases the trajectory of an incoming nucleophile could be applicable, with the fluorine atom influencing the conformational preference of the chelated intermediate.
Potential as a Precursor in Specialized Chemical Syntheses
The unique combination of a fluorine atom and a nitrophenyl group makes this compound a promising precursor for specialized applications, most notably in the field of medical imaging.
The development of radiotracers for Positron Emission Tomography (PET) often relies on the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). rsc.org A common strategy for synthesizing ¹⁸F-labeled PET tracers is the nucleophilic aromatic substitution (SₙAr) of a nitro group on an activated aromatic ring with [¹⁸F]fluoride. nih.gov
¹⁸F-Radiolabeling Strategy:
| Precursor Feature | Role in ¹⁸F-Labeling | Product |
| 4-Nitrophenyl group | Activated leaving group for SₙAr | ¹⁸F-labeled aromatic compound |
| Existing ¹⁹F atom | Can serve as a non-radioactive standard | Cold reference compound |
The 4-nitrophenyl moiety in this compound is well-suited for this purpose. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating its displacement by [¹⁸F]F⁻. This would produce [¹⁸F]-4-(4-fluorophenyl)-4-fluoro-2-butanone. This "cold" (non-radioactive) molecule itself contains a fluorine atom, making it an ideal reference standard for chromatographic analysis of the radiolabeled product. The relatively short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient radiolabeling reactions, and the activated nitro-precursor strategy is a well-established method to achieve this. nih.govnih.gov The resulting ¹⁸F-labeled butanone could then be used as a building block to construct more complex PET tracers for imaging various biological targets. researchgate.net
Beyond PET, this building block has potential in the synthesis of novel agrochemicals and pharmaceuticals , where the introduction of a fluorinated nitrophenyl motif can enhance metabolic stability and binding affinity. eurekalert.orgsciencedaily.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 4-(4-Nitrophenyl)-4-fluoro-2-butanone
The development of new synthetic methodologies for fluorinated ketones is a dynamic area of research. Traditional methods often rely on harsh reagents and conditions. Future research is increasingly focused on creating novel and sustainable routes that are more efficient and environmentally benign.
One promising approach involves the use of electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). scispace.comsapub.org The synthesis of α-fluorinated ketones often proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source. scispace.comsapub.org The reactivity in these reactions can be highly dependent on the substrate's ability to form this intermediate; for ketones where enolization is slow, the reaction may require more forcing conditions such as heating. scispace.com
Future sustainable strategies aim to minimize waste and avoid hazardous materials. This includes the development of catalytic processes that can operate under mild conditions. For instance, a patented method for a related compound, 3-(4-fluoro-2-nitrophenyl) propanone, utilizes a macroporous strong acid type catalytic resin. patsnap.com This method, which uses acetic acid as a medium and a recyclable solid acid catalyst, represents a move towards milder reaction conditions and a reduction in corrosive waste. patsnap.com The application of similar solid-supported catalysts or organocatalysts for the synthesis of this compound could offer a more sustainable alternative to traditional methods. Furthermore, photoinduced transformations, which utilize light to drive reactions under mild conditions, are emerging as a powerful tool in sustainable chemistry and could be adapted for C-F bond formation. acs.orgacs.org
Advancements in Stereoselective Synthesis of Fluoro-Butanones with Precisely Controlled Chirality
The introduction of a stereocenter, particularly one bearing a fluorine atom, is a critical challenge in synthetic chemistry due to the profound impact of chirality on a molecule's biological activity. ucj.org.ua For this compound, the carbon atom bonded to the fluorine is a chiral center. Therefore, the development of stereoselective methods to control this chirality is a major research focus.
Significant progress has been made in the asymmetric synthesis of fluorinated compounds using various catalytic systems. ucj.org.uanih.gov Organocatalysis, in particular, has emerged as a powerful strategy. Chiral primary amines, such as β,β-diaryl serines, have been successfully used to catalyze the enantioselective α-fluorination of β-dicarbonyl compounds with high yields and excellent enantioselectivity. organic-chemistry.org Similarly, chiral phosphoric acids and organo-base catalysts have been employed for the enantioselective amination of α-functionalized ketones, a related transformation for creating chiral centers adjacent to a carbonyl group. acs.org
Transition metal catalysis offers another powerful avenue for asymmetric synthesis. acs.org Chiral nickel(II) complexes, for example, have been used for the catalytic enantioselective fluorination of carbonyl compounds. organic-chemistry.org These methods often involve the formation of a chiral metal-enolate that is then attacked by an electrophilic fluorine source, with the chiral ligand environment dictating the stereochemical outcome. While many of these methods have been developed for β-dicarbonyls or other activated ketones, their adaptation to substrates like butanones is a key future direction. nih.govorganic-chemistry.org The challenge lies in developing catalysts that can effectively control the stereochemistry in less activated, flexible acyclic systems like this compound.
| Strategy | Catalyst/Reagent Type | Example Application | Reference |
|---|---|---|---|
| Organocatalysis | Chiral Primary Amines (e.g., β,β-diaryl serines) | Enantioselective α-fluorination of β-diketones | organic-chemistry.org |
| Transition Metal Catalysis | Chiral dbfox-Ni(II) Complex | Catalytic enantioselective fluorination of carbonyls | organic-chemistry.org |
| Chiral Auxiliary | Chiral Arylsulfinyl Imine | Diastereoselective synthesis of fluorinated amino esters | mdpi.com |
| Organocatalysis | Cinchona Alkaloid-based Urea | Asymmetric Michael addition to form α-fluoro-γ-nitro thioesters | nih.gov |
Integrated Computational and Experimental Methodologies for Rational Design of New Reactions
The synergy between computational chemistry and experimental work is becoming indispensable for the rational design of new reactions and for gaining deep mechanistic insights. For this compound, such an integrated approach has been pivotal in understanding its reactivity, specifically the base-promoted elimination of hydrogen fluoride (B91410) (HF). researchgate.net
A detailed study combined experimental kinetic isotope effects (KIEs) with computational modeling to elucidate the elimination mechanism. researchgate.net The researchers measured primary deuterium (B1214612) KIEs by substituting hydrogen with deuterium at the C3 position and leaving-group fluorine KIEs using the short-lived 18F radionuclide. researchgate.net The experimental results showed large primary deuterium KIEs and small fluorine KIEs, which immediately ruled out a pure E1 mechanism. researchgate.net
These experimental findings were then compared with computationally calculated KIEs for different possible pathways. The calculations, using methods like variational transition state theory, supported a mechanism that is neither purely E2 nor E1cB, but rather an E1cB-like E2 or an E1cB(ip) (ion pair) mechanism. researchgate.net In this pathway, the C-H bond is significantly broken in the transition state, while the C-F bond is only slightly cleaved. researchgate.net This detailed mechanistic picture, achieved only through the combination of experimental and computational data, is crucial for predicting and controlling the reactivity of this and related fluorinated ketones in the future. This approach allows for the rational design of new catalytic systems or reaction conditions to favor desired transformations over undesired ones like elimination.
| Catalyzing Base | Primary Deuterium KIE (kH/kD) | Leaving Group Fluorine KIE (k19/k18) | Inferred Mechanism |
|---|---|---|---|
| Formate (B1220265) | 3.2 | 1.0037 | E1cB-like E2 / E1cB(ip) |
| Acetate | 3.7 | 1.0047 | E1cB-like E2 / E1cB(ip) |
| Imidazole (B134444) | 7.5 | 1.0013 | E1cB-like E2 / E1cB(ip) |
Exploration of New Reactivity Profiles and Catalytic Systems for Efficient Transformations
The functional groups within this compound—the ketone, the nitro group, and the C-F bond—offer multiple sites for chemical transformation. A key aspect of future research is the exploration of new reactivity profiles and the development of catalytic systems to control these transformations selectively.
The reactivity of the C-F bond is of particular interest. While it is generally strong, its activation under specific conditions can lead to new products. Frustrated Lewis Pair (FLP) chemistry has shown promise for the monoselective C-F bond activation of geminal difluoroalkanes, suggesting that similar strategies could be developed for monofluorinated compounds. semanticscholar.org Furthermore, catalytic systems for the oxidation of C-F bonds to carboxylic acids are being developed, which could represent a novel transformation pathway. acs.org
The nitro group is also a versatile functional handle. It can be reduced to an amine, opening pathways to a wide range of other derivatives. jeeadv.ac.in Moreover, recent research has shown that nitroarenes can participate in photoinduced reactions, acting as precursors to intermediates like azobenzene, which can then couple with other molecules to form new C-N bonds. acs.orgacs.org Applying such photochemical strategies to this compound could unlock novel reactivity, potentially leading to the synthesis of complex α-amino ketones while retaining the fluorine atom. acs.org
Finally, the ketone moiety can undergo a host of reactions, including reductions, aldol (B89426) reactions, and condensations. jeeadv.ac.insemanticscholar.org Developing catalytic systems that can selectively target one functional group in the presence of the others is a significant challenge. For example, a catalyst that promotes a reaction at the ketone without triggering HF elimination or reduction of the nitro group would be highly valuable for the selective functionalization of the molecule.
Multicomponent Reactions and Domino Processes in the Synthesis of Related Fluorinated Nitro-Ketones
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.org Similarly, domino (or cascade) processes, involving two or more sequential reactions where the subsequent transformations occur under the same conditions without the need for intermediate isolation, offer similar advantages in synthetic efficiency.
The application of these strategies to the synthesis of fluorinated nitro-ketones related to this compound is a promising future direction. For instance, an environmentally benign MCR has been developed for the synthesis of fluorinated 2-aminopyridines from benzaldehyde (B42025) derivatives, 1,3-dicarbonyl compounds, and 1,1-enediamines, showcasing the power of MCRs in building complex fluorinated heterocycles. rsc.org Another example is the photoinduced synthesis of α-amino ketones from nitroarenes and α-hydroxy ketones, which proceeds through a stepwise process involving several intermediates without their isolation. acs.orgacs.org
Applying these concepts, one could envision a domino reaction starting with a fluorinated building block that undergoes an initial transformation, followed by an intramolecular cyclization or reaction with another component in the flask. For example, a domino Mannich reaction/fluorination sequence has been used to create β-fluoro amines with two contiguous stereocenters. nih.gov Designing similar MCRs or domino processes that incorporate a fluorinated nitro-ketone scaffold would enable the rapid assembly of diverse and complex molecular architectures, which would be highly valuable for chemical biology and materials science.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-(4-Nitrophenyl)-4-fluoro-2-butanone, and how are they determined experimentally?
- Answer : The molecular formula is C10H11FNO3 (exact mass: 212.072 g/mol, estimated based on structural analogs). Key properties include:
- LogP (octanol-water partition coefficient) : Predicted ~2.5 (computational tools like EPI Suite).
- Melting point : Not explicitly reported, but analogs with nitro groups (e.g., 4-nitrophenol derivatives) range from 100–150°C .
- UV-Vis absorption : Nitrophenyl groups typically absorb at 310–400 nm (π→π* transitions), useful for reaction monitoring .
- Characterization : NMR (¹H/¹³C, 19F), IR (C=O stretch ~1700 cm⁻¹), and MS (electron ionization) are standard. For fluorinated analogs, 19F NMR is critical for confirming substitution patterns .
Q. What synthetic routes are reported for this compound?
- Answer : While direct synthesis is not detailed in the evidence, plausible routes include:
- Fluorination of a ketone precursor : Use of fluorinating agents (e.g., Selectfluor®) on 4-(4-Nitrophenyl)-2-butanone .
- Nitro group introduction : Electrophilic nitration of a fluorophenylbutanone intermediate under controlled conditions (HNO3/H2SO4) .
- Cross-coupling : Suzuki-Miyaura coupling of a fluorophenylboronic acid with a brominated butanone derivative .
- Key considerations : Monitor reaction progress via TLC (silica gel, UV detection) and optimize for regioselectivity to avoid byproducts like ortho-nitrophenyl isomers .
Q. How should researchers handle stability and storage of this compound?
- Answer :
- Stability : Nitro groups are photolabile; store in amber vials at –20°C under inert gas (N2/Ar).
- Decomposition risks : Hydrolysis of the ketone group may occur in aqueous media (pH < 5 or > 9). Pre-dry solvents and use stabilizers (e.g., BHT) for long-term storage .
- Safety : Nitro compounds can be explosive under heat/pressure. Follow SDS guidelines for handling (e.g., ALADDIN’s recommendations for nitrophenyl derivatives) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group’s para position) and nucleophilic attack susceptibility .
- Reaction modeling : Simulate fluorination energetics to compare Selectfluor® vs. DAST efficiency.
- Spectroscopic predictions : IR and NMR chemical shifts (GIAO method) validate experimental data .
- Contradictions : Discrepancies between computed and observed reaction yields may arise from solvent effects (implicit vs. explicit models) or transition state barriers .
Q. What strategies resolve contradictory data in reaction optimization studies?
- Answer :
- Case example : If fluorination yields vary (40–80%), analyze:
- Catalyst purity : Trace metals in Selectfluor® may deactivate Pd catalysts (use ICP-MS) .
- Byproduct identification : LC-MS/MS to detect nitro-to-amine reduction products (common with residual H2O) .
- Statistical DOE : Apply a central composite design to test variables (temperature, catalyst loading, solvent polarity) .
- Validation : Reproduce results using alternative fluorination agents (e.g., NFSI) .
Q. How can researchers analyze the environmental impact of this compound in laboratory settings?
- Answer :
- Degradation studies : Perform photolysis (UV light, λ = 254 nm) to assess nitro group cleavage, monitored by HPLC .
- Ecotoxicology : Use Daphnia magna assays (OECD 202) for acute toxicity. Nitrophenyl derivatives often show EC50 < 10 mg/L due to oxidative stress .
- Waste management : Neutralize nitro-containing waste with Fe⁰/HCl to reduce nitro groups to less toxic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
